molecular formula C12H12FN3O B2420257 (4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane] CAS No. 2225126-86-1

(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]

Cat. No.: B2420257
CAS No.: 2225126-86-1
M. Wt: 233.246
InChI Key: GMOJKZPREQEVOZ-JTQLQIEISA-N
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Description

(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane], also known as AFCBC, is a small molecule that has gained attention in the scientific community due to its unique chemical structure and potential applications. AFCBC has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects. In

Scientific Research Applications

1. Antimycobacterial Activities

A study by Kumar et al. (2008) describes the stereoselective synthesis of spiro-piperidin-4-ones, which show promising in vitro and in vivo activity against various strains of Mycobacterium tuberculosis. These compounds, including a closely related compound, demonstrated significant effectiveness in reducing bacterial count in lung and spleen tissues, indicating potential antimycobacterial applications (Kumar et al., 2008).

2. Synthesis of Tetrahydropyranyl Amines

Perrotta et al. (2015) reported on the [4 + 2]-annulation of aminocyclobutanes with aldehydes to access tetrahydropyranyl amines. This method provided direct access to six-membered ring nucleoside analogues, demonstrating its utility in the synthesis of structurally complex molecules (Perrotta et al., 2015).

3. Spirocyclic Epoxides and Aziridines Synthesis

Wölfl et al. (2022) developed a methodology for the production of spirocyclic epoxides and aziridines containing a cyclobutane motif. This study highlights the importance of four-membered carbocycles in medicinal chemistry and demonstrates the versatile applications of these compounds in creating three-dimensional structures in target molecules (Wölfl et al., 2022).

4. Spiro-Polycyclic Ring Systems

Rivera-Chávez et al. (2019) isolated compounds from Pestalotiopsis sp., including a 7,8-dihydrochromene-oxoisochromane adduct bearing a spiro-polycyclic ring system. These compounds showed modest potency as α-glucosidase inhibitors, indicating potential for therapeutic applications (Rivera-Chávez et al., 2019).

5. Dispiroacetals and Benzofuran Derivatives Synthesis

Peng et al. (2018) reported a protocol for synthesizing dispiroacetals with a cyclobutane motif, leading to the formation of benzofuran derivatives. This illustrates the application of cyclobutane-based structures in organic synthesis and compound development (Peng et al., 2018).

Properties

IUPAC Name

(4S)-4-azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-8-2-3-11-9(6-8)10(15-16-14)7-12(17-11)4-1-5-12/h2-3,6,10H,1,4-5,7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOJKZPREQEVOZ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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